4-(1,3-benzodioxol-5-yl)-7-(4-isopropoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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Overview
Description
4-(1,3-benzodioxol-5-yl)-7-(4-isopropoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzodioxole and quinolinedione cores. One common approach is to first synthesize the benzodioxole moiety through a reaction between 1,3-benzodioxol-5-yl and appropriate reagents. This is followed by the introduction of the isopropoxyphenyl group through a substitution reaction. The final step involves the formation of the quinolinedione core, which can be achieved through cyclization reactions under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The quinolinedione core can be further oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of specific atoms within the compound.
Substitution: : Substitution reactions can be employed to replace certain groups with others, allowing for structural modifications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and structurally modified analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of diverse biological pathways.
Medicine
In the field of medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In industry, this compound could be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid
4-(1,3-benzodioxol-5-yl)-butan-2-one
N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted compounds
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which provides distinct chemical properties compared to similar compounds
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-(4-propan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-14(2)31-18-6-3-15(4-7-18)17-9-20-25(21(27)10-17)19(12-24(28)26-20)16-5-8-22-23(11-16)30-13-29-22/h3-8,11,14,17,19H,9-10,12-13H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTIAGUTAUZHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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